![molecular formula C12H20N2O4 B13657679 4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid](/img/structure/B13657679.png)
4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentylacetamido group: This step involves the reaction of cyclopentylamine with acetic anhydride to form cyclopentylacetamide.
Introduction of the carbamoyl group: The cyclopentylacetamide is then reacted with a suitable carbamoylating agent, such as phosgene or urea, to introduce the carbamoyl group.
Formation of the butanoic acid backbone: The final step involves the reaction of the intermediate product with a butanoic acid derivative, such as butanoyl chloride, under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and acetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or carbamates.
Wissenschaftliche Forschungsanwendungen
4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Carbamoyl-2-(1-cyclopentylacetamido)butanoic acid: Similar structure but with a different substitution pattern on the cyclopentyl group.
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid: Contains a dichlorophenyl group instead of the cyclopentylacetamido group.
Uniqueness
4-Carbamoyl-2-(2-cyclopentylacetamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H20N2O4 |
---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
5-amino-2-[(2-cyclopentylacetyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N2O4/c13-10(15)6-5-9(12(17)18)14-11(16)7-8-3-1-2-4-8/h8-9H,1-7H2,(H2,13,15)(H,14,16)(H,17,18) |
InChI-Schlüssel |
OHXIGUWIUPDAQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC(=O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.